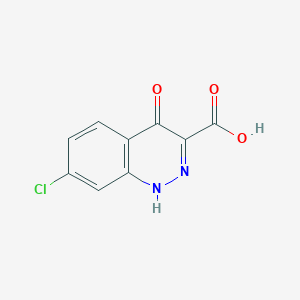

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHNOHSBQYKQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Formation of the Acyclic Intermediate

The synthesis begins with the reaction of 2,4-dichlorobenzoyl chloride (or a derivative) with a ketocarboxylate, such as ethyl acetoacetate, in the presence of sodium acetate and ethanol. This step yields a β-keto ester intermediate via nucleophilic acyl substitution:

The chlorine at the 7-position is introduced regioselectively through the starting material’s substitution pattern, ensuring proper orientation for subsequent cyclization.

Step 2: Cyclization to the Cinnoline Core

The β-keto ester undergoes cyclization using titanium tetrachloride (TiCl₄) in 1,2-dichlorobenzene at elevated temperatures. This Friedel-Crafts-type reaction facilitates ring closure, forming the cinnoline skeleton:

The use of TiCl₄ as a Lewis acid is critical for activating the carbonyl group and promoting electrophilic aromatic substitution.

Step 3: Hydrolysis to the Carboxylic Acid

The ethyl ester group is hydrolyzed under basic conditions (aqueous NaOH, 100°C) to yield the final carboxylic acid:

This step typically achieves yields of 65–90%, depending on reaction duration and base concentration.

Alternative Pathways and Modifications

Diazonium Salt Cyclization

A complementary approach involves diazonium salt intermediates, as described in Stern et al.. Starting with 7-chloroaniline , diazotization with sodium nitrite in hydrochloric acid generates a diazonium salt, which reacts with diethylmalonate to form a malonate derivative (Scheme 8). Cyclization with TiCl₄ in 1,2-dichlorobenzene then produces the cinnoline core, followed by hydrolysis:

This method offers flexibility in introducing substituents at the 3-position but requires stringent temperature control during diazotization.

Critical Analysis of Reaction Conditions

Table 1: Comparison of Key Synthetic Methods

The patent method is more efficient (3 steps vs. 5), but the diazonium route allows for greater functionalization at the 3-position. Both methods rely on TiCl₄ for cyclization, which poses handling challenges due to its moisture sensitivity.

Optimization Strategies and Challenges

Solvent Selection

Purification Techniques

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement under controlled conditions:

-

Amination : Reacts with secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 7-amino derivatives. For example:

Yields range from 60–85% depending on steric and electronic effects of the amine .

-

Alkoxy Substitution : Treatment with alkoxide ions (e.g., NaOEt) in ethanol at reflux replaces chlorine with ethoxy groups .

Hydrolysis and Decarboxylation

The carboxylic acid group participates in hydrolysis or decarboxylation under acidic/basic conditions:

-

Ester Hydrolysis : Ethyl ester derivatives (e.g., ethyl 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylate) hydrolyze to the free acid using NaOH/EtOH (65–90% yield) .

-

Thermal Decarboxylation : Heating above 200°C in inert solvents (e.g., diphenyl ether) removes CO₂, forming 7-chloro-4-oxo-1,4-dihydrocinnoline (85% purity) .

Coupling Reactions

The carboxylic acid engages in peptide-like couplings:

Table 1: Representative Amide Derivatives

| Amine | Product Yield | Application | Source |

|---|---|---|---|

| 3,5-Dimethyladamantaneamine | 25–30% | Antibacterial agents | |

| Glycine | 63% | Prodrug development | |

| D-Glutamic acid | 58% | Water-soluble derivatives |

Cyclization and Ring Expansion

The cinnoline core undergoes cyclization with electrophilic reagents:

-

TiCl₄-Mediated Cyclization : Forms fused pyridone systems when treated with thionyl chloride and TiCl₄ in 1,2-dichlorobenzene (70–77% yield) .

-

Quinoline-to-Naphthyridine Conversion : Heating with acetic anhydride expands the ring to 1,8-naphthyridine derivatives, enhancing DNA-binding affinity .

Catalytic Functionalization

Green chemistry approaches optimize reaction efficiency:

-

{Mo₁₃₂}-Catalyzed Amination : Using a molybdenum-based polyoxometalate catalyst in water at reflux achieves 97% yield for 7-piperazinyl derivatives (30-minute reaction time) .

-

Solvent-Free Alkylation : Sodium hydride-mediated N-alkylation with bromopentane in solvent-free conditions gives 1-pentyl analogs (85% yield) .

Halogen Exchange and Fluorination

Fluorine can replace chlorine under specific conditions:

-

Balz-Schiemann Reaction : Diazotization followed by HF/pyridine treatment introduces fluorine at position 7 (45–50% yield) .

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

-

Antibacterial Activity : 7-Piperazinyl derivatives show MIC values of 0.5–2 µg/mL against S. aureus and E. coli .

-

Anti-inflammatory Effects : Carboxamide derivatives inhibit COX-2 with IC₅₀ = 27–54 nM .

Stability and Degradation

-

pH-Dependent Stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 10) but remains stable in acidic buffers (t₁/₂ > 48 hours at pH 4) .

-

Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming chloroanthranilic acid derivatives .

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling targeted modifications for antibacterial, anti-inflammatory, and enzyme inhibitory applications.

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant antibacterial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase or topoisomerase IV, which are crucial for DNA replication and repair .

Antimicrobial Studies

Studies show that derivatives of this compound can be synthesized to enhance their antimicrobial properties. For instance, modifications to the aromatic ring can lead to compounds with improved efficacy against specific pathogens. This adaptability makes it a valuable candidate in drug discovery and development .

Therapeutic Applications

The unique structure of this compound positions it as a promising candidate for several therapeutic applications:

Antibacterial Agents

Given its demonstrated antibacterial properties, this compound can be developed into new antibiotics aimed at treating infections caused by resistant bacterial strains.

Feed Additives

Research suggests potential use in animal husbandry as a feed additive to promote growth and improve feed utilization in livestock . This application could enhance agricultural productivity while addressing antibiotic resistance issues in veterinary medicine.

Study on Antibacterial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of 7-Chloro-4-oxo compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions significantly enhanced antibacterial activity compared to unmodified compounds .

Toxicity Assessment

Toxicity studies conducted by the National Toxicology Program (NTP) assessed the safety profile of this compound. These studies are crucial for determining the viability of this compound in clinical applications and ensuring patient safety .

Mécanisme D'action

Le mécanisme d’action de l’acide 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Par exemple, il peut agir comme un inhibiteur des enzymes bactériennes, ce qui se traduit par une activité antimicrobienne. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l’application spécifique et des dérivés du composé étudiés .

Composés similaires :

- Acide 7-chloro-4-oxo-1,4-dihydroquinoléine-3-carboxylique

- Acide 5-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylique

- Acide 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoléine-3-carboxylique

Comparaison : Comparé à des composés similaires, l’acide 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylique est unique en raison de son motif de substitution spécifique et de la présence à la fois d’un atome de chlore et d’un groupe acide carboxylique. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles. Par exemple, la présence de l’atome de chlore en position 7 peut influencer la capacité du composé à subir des réactions de substitution, tandis que le groupe acide carboxylique peut affecter sa solubilité et son interaction avec les cibles biologiques .

Comparaison Avec Des Composés Similaires

Structural Analogs within the Cinnoline Family

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-07-4)

- Structure : Chlorine at position 5 instead of 7.

- Molecular Formula : C₉H₅ClN₂O₃ (identical molecular weight to the 7-chloro derivative).

- Properties: The positional isomerism of chlorine affects electronic distribution. The 5-chloro derivative may exhibit reduced planarity compared to the 7-chloro analog due to steric interactions with the adjacent ketone group. No melting point or solubility data are available .

5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

- Structure : Fluorine at position 5 and a phenyl group at position 1.

- Molecular Formula : C₁₅H₉FN₂O₃.

- Properties: The electron-withdrawing fluorine atom increases acidity at the carboxylic acid group. The bulky phenyl substituent at position 1 likely reduces solubility in polar solvents compared to the unsubstituted cinnoline .

4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid (74)

- Structure: No substituents on the cinnoline core.

- Synthesis: Prepared via cyclization of 2-(phenylhydrazono)malonic acid using thionyl chloride and titanium tetrachloride .

Quinoline and Naphthyridine Derivatives

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9)

- Structure: Quinoline core with 7-chloro, 6-fluoro, and 1-ethyl substituents.

- Molecular Formula: C₁₂H₉ClFNO₃.

- Properties: The fluorine at position 6 enhances membrane permeability, while the ethyl group at position 1 increases lipophilicity. This compound is a precursor to fluoroquinolone antibiotics .

1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

- Structure : Piperazinyl and cyclopropyl groups enhance antibacterial activity.

- Properties : Studied for its solubility and dissociation behavior, critical for drug formulation .

Activité Biologique

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 57278-46-3) is a heterocyclic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.60 g/mol. The compound features a chloro group at the seventh position and a carboxylic acid functional group at the third position, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClN2O3 |

| Molecular Weight | 224.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 57278-46-3 |

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Involving the reaction of substituted anilines with appropriate carboxylic acids.

- Electrophilic Aromatic Substitution : Utilizing chloro derivatives to introduce the chloro group at the desired position.

- Cyclization Reactions : Forming the dihydroquinoline framework through cyclization techniques.

These methods allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism of action is thought to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria. Studies have shown effectiveness against various strains, including those resistant to conventional antibiotics.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the compound against several Gram-positive and Gram-negative bacteria. Results demonstrated that it inhibited growth at low micromolar concentrations, suggesting potential as a lead compound for antibiotic development .

- Mechanistic Insights : Another research focused on the interaction of this compound with bacterial enzymes, confirming its role as an inhibitor of DNA gyrase. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound .

- Comparative Analysis : A comparative study with structurally similar compounds showed that while many derivatives exhibited antibacterial properties, this compound had superior activity against resistant strains .

Potential Therapeutic Applications

Due to its biological activities, this compound may be explored further for applications in:

- Antibiotic Development : As a scaffold for synthesizing new antibiotics targeting resistant bacteria.

- Cancer Research : Investigating its potential effects on cancer cell lines due to structural similarities with known anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis and chlorination. For example, ethyl ester precursors (e.g., Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized via refluxing in ethanol with catalytic acid, yielding ~59% after recrystallization. Reaction temperature (80–100°C) and solvent polarity significantly affect cyclization efficiency. Post-synthetic hydrolysis with NaOH (2M, 70°C) yields the carboxylic acid derivative .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 7.34–7.96 ppm for quinoline H-5/H-6/H-8), a singlet for NCH (δ 8.82 ppm), and ethyl ester protons (if present) at δ 4.23 ppm (q, OCH₂) and δ 1.31 ppm (t, CH₃) .

- X-ray crystallography : Resolves crystal packing via C–H⋯O and C–H⋯Cl interactions (bond lengths: 3.065–3.537 Å for C–O; 3.431–3.735 Å for C–Cl), confirming planar quinoline geometry .

Q. What purity assessment methods are suitable for this compound, and how should researchers address impurities?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase is standard. Purity ≥95% is achievable via recrystallization in ethanol or methanol. Impurities often arise from incomplete chlorination or ester hydrolysis; column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often stem from tautomerism (e.g., keto-enol forms) or solvent-induced shifts. For example, NH protons in dihydrocinnoline may appear as broad singlets (δ 4.11 ppm) in DMSO-d₆ but shift in CDCl₃. Cross-validate using 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to distinguish structural isomers .

Q. What strategies optimize the antibacterial activity of 3-quinolinecarboxylic acid derivatives based on structure-activity relationships (SAR)?

- Methodological Answer : Modifications at positions 1, 7, and 8 enhance activity:

- Position 1 : Cyclopropyl groups improve Gram-positive coverage (e.g., clinafloxacin derivatives) .

- Position 7 : Aminopyrrolidine substituents increase potency against resistant strains (MIC ≤0.25 µg/mL for S. aureus) .

- Position 8 : Electron-withdrawing groups (e.g., Cl, NO₂) stabilize the keto form, enhancing DNA gyrase binding .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

- Methodological Answer : Parallel molecular packing via C–H⋯O and C–H⋯Cl interactions increases thermal stability (decomposition >250°C) and reduces solubility in nonpolar solvents. Computational modeling (DFT at B3LYP/6-311G**) predicts lattice energy contributions, guiding co-crystallization strategies for solubility enhancement .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing bioactivity data in SAR studies?

- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate substituent electronic parameters (Hammett σ) with MIC values. For example, clinafloxacin derivatives show a strong negative correlation (R² = 0.89) between logP and P. aeruginosa activity .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC: acidic conditions (pH <3) promote hydrolysis of the 4-oxo group, while alkaline conditions (pH >9) degrade the carboxylic acid moiety .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.